Premithramycin A2'

Description

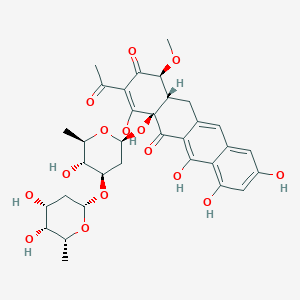

Structure

3D Structure

Properties

Molecular Formula |

C33H38O15 |

|---|---|

Molecular Weight |

674.6 g/mol |

IUPAC Name |

(1S,4aR,12aS)-3-acetyl-4a-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,7,9-tetrahydroxy-1-methoxy-12,12a-dihydro-1H-tetracene-2,5-dione |

InChI |

InChI=1S/C33H38O15/c1-11(34)23-29(41)30(44-4)17-7-15-5-14-6-16(35)8-18(36)24(14)28(40)25(15)32(43)33(17,31(23)42)48-22-10-20(27(39)13(3)46-22)47-21-9-19(37)26(38)12(2)45-21/h5-6,8,12-13,17,19-22,26-27,30,35-40,42H,7,9-10H2,1-4H3/t12-,13-,17+,19-,20-,21+,22+,26+,27-,30+,33-/m1/s1 |

InChI Key |

MSZWVMYMDWJNJY-JYVXNHNOSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC34C(CC5=CC6=CC(=CC(=C6C(=C5C3=O)O)O)O)C(C(=O)C(=C4O)C(=O)C)OC)O)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)O[C@@]34[C@@H](CC5=CC6=CC(=CC(=C6C(=C5C3=O)O)O)O)[C@@H](C(=O)C(=C4O)C(=O)C)OC)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC34C(CC5=CC6=CC(=CC(=C6C(=C5C3=O)O)O)O)C(C(=O)C(=C4O)C(=O)C)OC)O)O |

Origin of Product |

United States |

Structural Analysis and Elucidation Methodologies for Premithramycin A2

Advanced Spectroscopic Techniques for Structural Determination

The definitive identification of Premithramycin A2's structure is accomplished through the synergistic application of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of its chromophoric system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of Premithramycin A2. nih.gov A variety of NMR experiments, including ¹H NMR, broad-band ¹H-decoupled ¹³C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC, are utilized to map out the complete proton and carbon framework of the molecule. nih.gov

These advanced NMR methods allow for the unambiguous assignment of nearly all protons and carbons. nih.gov For instance, the ¹H NMR spectrum of the aglycone moiety of Premithramycin A2 is distinguished by the absence of a 9-H signal and the presence of an aromatic methyl group, indicating methylation at the C-9 position when compared to its precursor, Premithramycin A1. nih.gov Furthermore, the HMBC spectrum is crucial in determining the linkage of the sugar moieties to the aglycone, as evidenced by the ³J(C-H) coupling observed between the anomeric proton of the sugar and C-12a of the aglycone. nih.gov

Table 1: Selected ¹H and ¹³C NMR Data for Premithramycin A2 in Acetone-d₆

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 9-CH₃ | 2.15 | --- |

| C-9 | --- | Quaternary Carbon |

| 1A-H | --- | --- |

| C-12a | --- | --- |

Data sourced from studies on mithramycin biosynthetic intermediates. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of Premithramycin A2. asm.org Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) are employed to determine the precise molecular weight and, consequently, the molecular formula. nih.gov

For Premithramycin A2, negative ion FAB-MS reveals a molecular ion peak (m/z) that corresponds to the molecular formula C₃₄H₄₀O₁₅. nih.gov This information is critical for distinguishing it from other premithramycin intermediates and related compounds. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Premithramycin A2

| Ionization Mode | Observed m/z | Molecular Formula |

|---|---|---|

| Negative Ion FAB-MS | 687 | C₃₄H₄₀O₁₅ |

Data obtained from the characterization of mithramycin biosynthetic intermediates. nih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable insights into the electronic and vibrational properties of Premithramycin A2, respectively. nih.govitwreagents.com

UV-Vis spectroscopy is used to characterize the chromophore of the molecule, which is responsible for its absorption of light in the ultraviolet and visible regions. itwreagents.com The UV spectrum of Premithramycin A2, typically recorded in methanol, exhibits characteristic absorption maxima that are indicative of its tetracyclic aromatic structure. nih.gov

IR spectroscopy, on the other hand, helps to identify the various functional groups present in the molecule. itwreagents.com The IR spectrum, usually obtained from a KBr pellet, will show characteristic absorption bands corresponding to hydroxyl groups, carbonyl groups, and carbon-carbon double bonds within the aromatic system. nih.gov The IR data for Premithramycin A2 is virtually identical to that of its diastereoisomer, prechromomycin A2, further highlighting the subtleties in their structural differences. asm.org

Chromatographic Approaches for Isolation and Purification in Research Settings

The journey from a complex biological extract to a pure sample of Premithramycin A2 suitable for structural analysis necessitates powerful separation techniques. Chromatographic methods are central to this process, enabling the isolation and purification of this specific compound from a mixture of related biosynthetic intermediates. ebi.ac.uknih.gov

High-Performance Liquid Chromatography (HPLC) for Separation of Intermediates

High-Performance Liquid Chromatography (HPLC) is a key analytical tool for separating the various intermediates produced during mithramycin biosynthesis. nih.govnih.gov Analytical HPLC is used to monitor the production of Premithramycin A2 in culture extracts and to guide the purification process. asm.org The separation is typically achieved on a C₁₈ column, utilizing a gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid, to achieve optimal resolution of the different premithramycin compounds. nih.gov

Preparative Chromatography for Compound Acquisition

Once analytical HPLC has confirmed the presence of Premithramycin A2, preparative chromatography is employed to isolate the compound in sufficient quantities for detailed structural elucidation and further studies. nih.govebi.ac.uk This often involves the use of preparative HPLC with a larger C₁₈ column. nih.gov The fractions containing the target compound are collected, concentrated, and often lyophilized to yield the purified Premithramycin A2. nih.gov Solid-phase extraction cartridges may also be used as an initial purification step to enrich the sample before preparative HPLC. nih.gov

Chemical Synthesis and Derivatization Strategies for Premithramycin A2 and Its Analogues

Challenges in the Total Synthesis of Complex Glycosylated Polyketides

The total synthesis of complex glycosylated polyketides like Premithramycin A2 is a monumental task fraught with numerous challenges. These molecules are characterized by a densely functionalized and stereochemically rich polyketide backbone, often featuring a polycyclic aromatic or aliphatic core. longdom.orgrasmusfrandsen.dkmdpi.com The synthesis of the aglycone alone requires the precise installation of multiple stereocenters and the regioselective introduction of various functional groups. msu.edunih.gov

Furthermore, the attachment of sugar units to the aglycone core introduces another layer of complexity. utupub.fiwiley-vch.de The sugar moieties in many polyketides, including the aureolic acids, are often 2,6-dideoxysugars, which are inherently unstable and prone to decomposition under acidic or basic conditions. rsc.orgmit.edu The formation of the glycosidic bond itself must be highly stereoselective to yield the desired anomer, as different stereoisomers can exhibit vastly different biological activities. mit.eduoup.com The inherent reactivity of both the aglycone and the sugar components necessitates a carefully orchestrated protecting group strategy to mask sensitive functionalities throughout the multi-step synthesis. wiley-vch.de The low yields often associated with multi-step syntheses of such complex structures also present a significant hurdle to obtaining sufficient quantities for biological evaluation. longdom.org

Synthetic Approaches to the Premithramycin Aglycone Scaffold

The synthesis of the aglycone core of aureolic acid antibiotics, known as premithramycinone (B1215898) or its analogues, has been a significant focus of synthetic efforts. These approaches often involve the construction of a substituted naphthalene (B1677914) or anthracene (B1667546) system followed by the elaboration of the remaining rings and side chains.

One notable strategy for the synthesis of related anthrapyranone antibiotics, such as Premithramycinone H, involves a biomimetic-type reaction. arkat-usa.org This approach utilizes a Friedel-Crafts acylation to append a side chain to a pre-formed hydroxyanthraquinone core, followed by an acid-catalyzed cyclization to form the pyran ring. arkat-usa.orgresearchgate.net

Approaches to the core of other aureolic acids, like olivomycin (B1226810), have employed benzannulation reactions of Fischer carbene complexes with alkynes to construct the naphthalene system. msu.edu Another powerful strategy involves the use of ring-closing metathesis (RCM) to form key carbocyclic rings within the aglycone scaffold. nih.gov For instance, the synthesis of a model aglycone for durhamycin A utilized a highly diastereoselective allylation to set key stereocenters, followed by an RCM reaction to construct a dihydronaphthalene intermediate. nih.gov The subsequent keto-hydroxylation of this intermediate installed the requisite acyloin functionality. nih.gov These strategies highlight the diverse and powerful reactions that have been brought to bear on the challenge of constructing the complex aglycone of Premithramycin A2 and its relatives.

Chemical Glycosylation Methods for Assembling Sugar Moieties

The stereoselective formation of glycosidic bonds, particularly those involving 2-deoxysugars, is a critical and often challenging step in the synthesis of aureolic acid antibiotics. rsc.orgmit.edu Various chemical glycosylation methods have been developed and refined to address this challenge.

A widely used method for the synthesis of 2-deoxy-β-glycosides is the use of glycosyl donors with a participating group at the C-2 position, which can direct the stereochemical outcome of the glycosylation. However, for 2-deoxysugars, this is not possible. Therefore, alternative strategies are required. One successful approach involves the reaction of glucals (glycans with a double bond between C-1 and C-2) with a sulphenate ester of the aglycone, which, after desulfurization, yields the desired 2-deoxy-β-glycoside. rsc.org

The Mitsunobu reaction has also proven to be a powerful tool for the stereoselective synthesis of aryl 2-deoxy-β-glycosides, which are key structural motifs in aureolic acids. acs.org This reaction allows for the coupling of a 2-deoxysugar with a phenolic hydroxyl group on the aglycone with inversion of stereochemistry at the anomeric center.

Another important class of glycosyl donors are glycosyl trichloroacetimidates. These donors, activated by a Lewis acid, can react with hydroxyl groups on the aglycone to form glycosidic bonds. wiley-vch.de The stereoselectivity of this reaction can be influenced by the solvent, temperature, and the nature of the protecting groups on the sugar. More recently, gold(I)-catalyzed glycosylation reactions using glycosyl ortho-alkynylbenzoates have emerged as a mild and efficient method for the formation of glycosidic linkages, including those involving deoxy sugars. rsc.org

Table 1: Key Chemical Glycosylation Methods

| Method | Glycosyl Donor | Activator/Conditions | Key Features |

|---|---|---|---|

| Sulphenate Ester Method | Glucal | Sulphenate ester of aglycone, then Raney Ni | Forms 2-deoxy-β-glycosides. |

| Mitsunobu Reaction | 2-Deoxysugar | DEAD, PPh₃ | Stereoinversive, good for aryl glycosides. |

| Trichloroacetimidate Method | Glycosyl trichloroacetimidate | Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) | Widely applicable, stereoselectivity can be controlled. |

| Gold(I)-Catalyzed Glycosylation | Glycosyl ortho-alkynylbenzoate | Gold(I) catalyst | Mild reaction conditions. |

Semi-Synthetic Modifications of Premithramycin A2 for Research Purposes

Semi-synthetic modification of naturally occurring Premithramycin A2 provides a more direct route to analogues for research purposes, circumventing the challenges of total synthesis. These modifications often target the hydroxyl groups of the sugar moieties or the aglycone to introduce new functionalities or reporter tags.

Targeted Derivatization of Hydroxyl Groups

The multiple hydroxyl groups on the sugar residues and the aglycone of Premithramycin A2 offer numerous sites for chemical modification. However, achieving site-selective derivatization of these polyol-containing natural products is a significant challenge due to the similar reactivity of the various hydroxyl groups. nih.gov

Enzymatic approaches, such as lipase-catalyzed regioselective acylation, have been successfully employed to selectively acylate specific hydroxyl groups on mithramycin and its analogues. longdom.org This method allows for the introduction of acyl groups at specific positions, which can modulate the biological activity of the parent compound.

Chemical methods for selective derivatization often rely on subtle differences in the steric and electronic environment of the hydroxyl groups. nih.gov The development of catalysts that can recognize and selectively react with a single hydroxyl group in a polyol is an active area of research. escholarship.org For example, ruthenium catalysts have been developed for the selective oxidation of a single hydroxyl group in unprotected polyols, which can then be further functionalized. escholarship.org Such selective modifications are crucial for structure-activity relationship (SAR) studies and for preparing the molecule for the attachment of reporter tags.

Introduction of Reporter Tags for Biological Probes

To study the mechanism of action, cellular uptake, and localization of Premithramycin A2, it is often necessary to attach a reporter tag, such as a fluorophore or a biotin (B1667282) label. The introduction of these tags requires a functional handle on the molecule that can be chemoselectively ligated to the reporter molecule.

A common strategy for creating biological probes is the introduction of an azide (B81097) or alkyne group onto the parent molecule. nih.govresearchgate.net These functional groups can then undergo a highly efficient and specific "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a corresponding alkyne- or azide-functionalized reporter tag. nih.gov For a molecule like Premithramycin A2, a hydroxyl group could be selectively derivatized to introduce a linker containing an azide or alkyne.

The choice of the fluorophore is also critical. Small, environmentally sensitive fluorophores like NBD (nitrobenzofurazan) and DMACA (7-dimethylaminocoumarin-4-acetic acid) are often preferred as they are less likely to interfere with the biological activity of the parent molecule. nih.govresearchgate.net The synthesis of such fluorescent probes enables a wide range of biological studies, including fluorescence microscopy and flow cytometry, to visualize the interaction of Premithramycin A2 with its cellular targets. nih.govmdpi.com While specific examples for Premithramycin A2 are not abundant in the literature, the strategies developed for other complex natural products provide a clear roadmap for the creation of such valuable research tools. nih.govresearchgate.net

Combinatorial Biosynthesis and Pathway Engineering of Premithramycin A2 Type Compounds

Rational Design of Biosynthetic Pathways for Novel Derivatives

The rational design of biosynthetic pathways involves the targeted genetic modification of an organism to produce novel compounds. This approach relies on a detailed understanding of the functions of the genes within the biosynthetic cluster, from the core polyketide synthase (PKS) enzymes to the various tailoring enzymes that modify the initial scaffold. nih.gov For premithramycin-type compounds, this has involved strategies like inactivating specific genes to accumulate biosynthetic intermediates or introducing new enzymes to create hybrid molecules. researchgate.netnih.gov

A primary strategy in pathway engineering is the inactivation of specific genes to block the biosynthetic pathway at a chosen step. thieme-connect.com This technique is invaluable for elucidating the function of individual enzymes and for producing and isolating biosynthetic intermediates that can be studied as novel compounds. nih.gov

In the mithramycin pathway, several gene inactivation experiments have been conducted:

Glycosyltransferase Inactivation: The mithramycin aglycone is decorated with two sugar chains. nih.gov Inactivation of the glycosyltransferase genes mtmGI and mtmGII in S. argillaceus led to the accumulation of several tetracyclic intermediates, including premithramycin A1, premithramycin A2, and premithramycin A3. psu.edu These compounds represent the aglycone at various stages of glycosylation. nih.govpsu.edu

Oxygenase Inactivation: The final steps of mithramycin biosynthesis involve the oxidative cleavage of the fourth ring of the tetracyclic precursor, premithramycin B, a reaction catalyzed by the MtmOIV oxygenase. nih.govasm.org Insertional inactivation of the mtmOIV gene successfully blocked this conversion, leading to the accumulation of the fully glycosylated tetracyclic intermediate, premithramycin B. asm.org Similarly, inactivation of an earlier oxygenase gene, mtmOII, resulted in the accumulation of a novel, unstable shunt product, premithramycinone (B1215898) G. nih.gov

Sugar Biosynthesis Gene Inactivation: Targeting the genes responsible for synthesizing the deoxysugar moieties also yields novel analogues. Inactivation of mtmC, a C-methyltransferase gene involved in D-mycarose biosynthesis, resulted in compounds lacking this terminal sugar and possessing a keto group at the C-4 position of an olivose sugar, such as 4A-keto-premithramycin A2 and 4A-keto-9-demethyl-premithramycin A2. thieme-connect.comresearchgate.net Inactivation of the ketoreductase gene mtmTIII led to 4E-keto-mithramycin, confirming the enzyme's role in the 4-ketoreduction step of D-mycarose biosynthesis. researchgate.netacs.org

Another powerful strategy involves introducing and expressing genes from other organisms (heterologous expression) into the mithramycin producer. researchgate.net This can introduce new enzymatic activities that act on the native biosynthetic intermediates, creating hybrid compounds.

Key examples in the context of premithramycin-type compounds include:

Introduction of a C-Glycosyltransferase: The gene urdGT2 from the urdamycin-producing Streptomyces fradiae encodes a flexible C-glycosyltransferase. researchgate.netnih.gov When urdGT2 was expressed in S. argillaceus mutants that had their own glycosyltransferases inactivated, four new C-glycosylated premithramycin-type molecules were produced. researchgate.net These compounds, including 9-C-olivosylpremithramycinone and 9-C-mycarosylpremithramycinone, featured a sugar attached at the C-9 position, a location not normally glycosylated in this family of compounds. nih.gov

Combination of Heterologous Glycosyltransferases: In a more complex experiment, two foreign glycosyltransferase genes, urdGT2 from S. fradiae and lanGT1 from the landomycin producer S. cyanogenus, were co-expressed in an S. argillaceus mutant. researchgate.netnih.gov This combination of genes from three different organisms resulted in the production of 9-C-(olivo-1-4-olivosyl)premithramycinone, demonstrating that saccharide side chains can be rationally designed and assembled through combinatorial biosynthesis. nih.gov

Expression of Other Tailoring Enzymes: To generate new aglycones, genes from other polyketide pathways have been expressed in S. argillaceus. Expressing the oxygenase tcmH from the tetracenomycin gene cluster in an mtmOII-deficient mutant of S. argillaceus led to the production of a new hybrid compound, premithramycinone H. thieme-connect.comnih.gov

Directed evolution is a powerful protein engineering technique that mimics natural selection in a laboratory setting to improve or alter the function of enzymes. nih.govwikipedia.org The process involves iterative rounds of gene mutagenesis to create a library of enzyme variants, followed by high-throughput screening or selection to identify variants with the desired properties, such as enhanced stability, altered substrate specificity, or novel catalytic activity. wikipedia.orgmdpi.com

While specific examples of directed evolution applied to Premithramycin A2 biosynthetic enzymes are not extensively documented, the principles are highly relevant for generating novel derivatives. Tailoring enzymes in the pathway, such as glycosyltransferases and oxygenases, are prime targets. For instance:

Glycosyltransferases (GTs): The GTs of the mithramycin pathway show some substrate flexibility, but it is limited. Directed evolution could be used to broaden the range of both sugar donors and aglycone acceptors that these enzymes can utilize. This would enable the attachment of a wider variety of sugars to the premithramycin core.

Oxygenases (e.g., MtmOIV, MtmOII): These enzymes perform highly specific modifications of the polyketide scaffold. nih.govasm.org Directed evolution could be employed to alter their regioselectivity or to accept modified substrates that are rejected by the wild-type enzymes. The successful engineering of cytochrome P450 enzymes, a versatile class of monooxygenases, to perform novel biocatalytic transformations demonstrates the potential of this approach for expanding the reaction scope of tailoring enzymes in natural product pathways. sigmaaldrich.com

The success of a directed evolution experiment depends on the creation of extensive genetic diversity and the implementation of a sensitive screening method to identify rare, improved variants from large libraries. nih.govmdpi.com

Generation of "Unnatural" Natural Products via Genetic Manipulation

The application of the aforementioned genetic engineering strategies has led to the creation of a diverse collection of "unnatural" natural products derived from the premithramycin framework. These novel compounds possess modifications in either their sugar decorations or their core aglycone structure, leading to new chemical entities for biological evaluation. nih.gov

The sugar moieties of aureolic acids are often crucial for their biological activity, making the glycan chains a key target for modification. researchgate.netuky.edu Genetic engineering has produced numerous analogues with altered glycosylation.

Accumulation of Intermediates: As previously described, inactivating glycosyltransferase genes like mtmGI and mtmGII halts the glycosylation sequence, resulting in the production of partially glycosylated analogues like premithramycin A1, premithramycin A2, and premithramycin A3. psu.edu

Alteration of Sugar Moieties: Inactivation of genes involved in deoxysugar biosynthesis, such as mtmC or mtmTIII, leads to analogues with altered or incomplete sugar units. researchgate.netacs.org This resulted in compounds like 4A-ketopremithramycin A2, which contains a 4-ketosugar instead of D-olivose at the start of the lower sugar chain. acs.org

Addition of Novel Sugars: Heterologous expression of glycosyltransferases has been used to attach sugars at novel positions. The expression of urdGT2 in S. argillaceus mutants produced 9-C-olivosylpremithramycinone and 9-C-mycarosylpremithramycinone, representing a new class of premithramycin derivatives with a C-glycosidic bond at an unnatural position. nih.gov

Glycosyl-Chain Extension: The co-expression of two different heterologous glycosyltransferases, urdGT2 and lanGT1, led to the creation of an analogue with a novel disaccharide, 9-C-(olivo-1-4-olivosyl)premithramycinone. researchgate.netnih.gov This highlights the potential to build custom sugar chains on the premithramycin scaffold.

Modifying the polyketide aglycone core of the premithramycins offers another avenue for generating structural diversity.

Shunt Products from Gene Inactivation: The inactivation of the oxygenase gene mtmOII led to the formation of premithramycinone G, a shunt product with a different ring structure than the typical tetracyclic intermediates of the pathway. nih.gov

Hybrid Aglycones via Heterologous Expression: Introducing tailoring enzymes from other pathways has successfully created hybrid aglycones. The expression of the ketoreductase (snoaD) and aromatase (snoaE) genes from the nogalamycin (B1679386) pathway in S. argillaceus resulted in four new compounds that lacked the C8 hydroxyl group, such as 8-dehydroxyl-premithramycinone and 8-dehydroxyl-9-demethyl-premithramycin A2. thieme-connect.com The expression of the oxygenase tcmH from the tetracenomycin pathway in an mtmOII mutant generated premithramycinone H, which has an altered aglycone that prevents further glycosylation but exhibits anticancer activity. thieme-connect.com

Side-Chain Modification: The final tricyclic structure of mithramycin features an alkyl side chain at C3, which is formed by the action of the oxygenase MtmOIV and the ketoreductase MtmW. nih.gov Inactivation of mtmW prevents the final reduction of the side chain, leading to the accumulation of new analogues like mithramycin SK (MTM-SK) and mithramycin SDK (MTM-SDK), which possess modified side chains and exhibit significantly improved antitumor activity. thieme-connect.comnih.gov

These examples underscore the power of combinatorial biosynthesis and pathway engineering to diversify the chemical space around the Premithramycin A2 scaffold, providing a rich source of novel compounds for drug discovery.

Biocatalytic Approaches for Post-Biosynthetic Modification

Enzymatic Acylation and Deacylation for Structural Diversification

Enzymatic acylation and deacylation are key strategies for altering the structure and, consequently, the bioactivity of complex natural products. These reactions, catalyzed by specific enzymes, allow for the addition or removal of acyl groups at various positions on the premithramycin A2 scaffold, leading to a diverse array of new compounds.

Lipase-based biocatalysis has proven effective for the selective modification of hydroxyl groups on mithramycin and its analogs. nih.govthieme-connect.comthieme-connect.com This approach has been instrumental in generating new derivatives, some of which exhibit enhanced antitumor activity and reduced toxicity compared to the parent compound. nih.govthieme-connect.com For instance, the strategic acylation of mithramycin has led to the creation of analogs with acetyl groups at specific positions on the sugar moieties. thieme-connect.com These modifications can significantly influence the molecule's interaction with its biological targets.

The generation of new mithramycin derivatives through these biocatalytic methods has yielded compounds with improved activity against various cancer cell lines, including glioblastoma, colon cancer, and pancreatic cancer. thieme-connect.com

Table 1: Examples of Enzymatic Acylation in Mithramycin Analogs

| Enzyme Class | Substrate | Modification | Resulting Compound(s) | Reference |

|---|

Exploiting Enzyme Promiscuity for Novel Conjugates

Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, is a valuable tool in biocatalysis for creating novel molecular structures. researchgate.netjfaulon.comnih.gov This phenomenon can be harnessed to attach non-native moieties to the premithramycin A2 backbone, resulting in the formation of unique conjugates with potentially new or enhanced biological activities.

The post-PKS (polyketide synthase) tailoring enzymes involved in the biosynthesis of mithramycin itself exhibit a surprising degree of substrate flexibility. researchgate.netacs.org For example, glycosyltransferases in the mithramycin pathway have been shown to accept and transfer modified or alternative sugar units, leading to the generation of novel glycosylated derivatives. researchgate.netacs.org This inherent promiscuity suggests that these enzymes could be exploited to create a wider range of premithramycin A2-type conjugates by introducing non-natural sugar precursors into the biosynthetic system.

While direct examples of using promiscuous enzymes to form non-sugar conjugates with premithramycin A2 are still emerging, the principle has been successfully applied to other complex natural products. nih.govnih.gov The surprising flexibility of the mithramycin biosynthetic enzymes opens up possibilities for generating novel conjugates by feeding the system with various acyl donors or other small molecules that could be incorporated by these promiscuous enzymes. researchgate.netacs.org

Table 2: Potential for Novel Conjugate Formation via Enzyme Promiscuity

| Enzyme Class | Native Substrate (in Mithramycin Biosynthesis) | Potential Promiscuous Action | Potential Novel Conjugate | Reference |

|---|---|---|---|---|

| Glycosyltransferases | TDP-sugars | Transfer of non-natural or modified sugar moieties | Glycoconjugates with altered sugar chains | researchgate.netacs.org |

Mechanistic Investigations of Biological Activity: Preclinical Perspectives

Molecular Interaction Profiles of Premithramycin A2 and its Preclinical Analogues

Premithramycin A2 belongs to the aureolic acid group of antibiotics, which are known for their potent anticancer properties. The biological activity of these compounds, including Premithramycin A2, is primarily attributed to their ability to bind to double-stranded DNA. nih.gov The core of this interaction is the tricyclic chromophore, a structural feature shared among all aureolic acids. nih.gov

The binding process is non-intercalative, meaning the molecule does not insert itself between the DNA base pairs. Instead, it positions itself within the minor groove of the DNA helix. annualreviews.org This interaction is highly specific and subject to several key requirements. A crucial factor for DNA binding is the presence of a divalent metal ion, typically Mg2+. nih.gov Two aureolic acid molecules and one Mg2+ ion form a symmetrical dimeric complex. syr.edu This dimer is the active form that binds to DNA. nih.gov The metal ion coordinates with oxygen atoms on the aglycone of each drug molecule, creating a stable structure that fits snugly into the minor groove. researchgate.net

Aureolic acids, and by extension Premithramycin A2, exhibit a strong preference for binding to GC-rich sequences of DNA. annualreviews.org The dimer specifically recognizes sequences such as 5'-GG-3' and 5'-CGA-3'. annualreviews.orgsyr.edu The binding of the dimer to the DNA minor groove is not a simple docking; it can induce conformational changes in the DNA structure, causing a significant distortion and widening of the groove. annualreviews.org This alteration of the DNA topography is believed to be a key element in how these compounds interfere with cellular processes. The oligosaccharide chains attached to the chromophore also play a critical role, stabilizing the complex through interactions with the DNA backbone and contributing to the sequence specificity. annualreviews.org

The primary mechanism of action for Premithramycin A2 and its analogues is the direct binding to DNA, which subsequently interferes with the function of DNA-processing proteins. By occupying specific sites in the minor groove, the aureolic acid-Mg2+ dimer can physically block the binding of transcription factors that recognize these GC-rich sequences. longdom.org This disruption of protein-DNA interactions effectively inhibits transcription, a key process for cell growth and proliferation. asm.org For instance, mithramycin, a closely related compound, has been shown to inhibit the activity of the oncogenic transcription factor EWS-FLI1, which is a driver in Ewing sarcoma, by binding to its target DNA sites. longdom.org

Direct interactions with proteins, independent of DNA binding, are less characterized for the aureolic acid family. However, some studies have explored the potential for these compounds to interact with proteins. A reverse affinity approach using the DNA-binding domain of the anticancer target TBX2 as bait was employed to study the marine chromomycins CA5 and CA6, which are structurally similar to Premithramycin A2. frontiersin.org While direct binding to the protein was investigated, the primary hypothesis remains that the cytotoxic effects are mediated through DNA interaction, which in turn could alter the binding of proteins like TBX2. frontiersin.org

Regarding enzyme modulation, the effects of aureolic acids are generally considered to be indirect consequences of their DNA-binding activity. By inhibiting transcription, they can down-regulate the expression of various enzymes. However, there is some evidence of more direct enzyme modulation. For example, a synthetic analogue of mithramycin with a modified side chain showed inhibitory activity against topoisomerase I (Topo-I), an enzyme crucial for managing DNA topology. longdom.org Furthermore, some phospholipase A2 (PLA2) neurotoxins, which are enzymes, have been studied alongside aureolic acids in the context of their effects on cell membranes, although this is not the primary mechanism of anticancer action for Premithramycin A2. nih.gov

Structure-Activity Relationship (SAR) Studies in Preclinical Models

The glycosylation pattern—the number, type, and arrangement of sugar moieties attached to the aureolic acid chromophore—is a critical determinant of biological activity. mdpi.com The saccharide chains are not merely passive components; they are intimately involved in the DNA binding process and significantly influence the compound's efficacy. oup.com The aglycone alone, the chromophore without its sugars, is inactive as it cannot bind to DNA effectively. mdpi.com

Studies on various aureolic acid analogues have demonstrated a clear correlation between the glycosylation pattern and in vitro cytotoxicity. For example, removing or altering the sugars can drastically reduce or change the compound's activity. mdpi.com The oligosaccharide chains contribute to the stability of the drug-DNA complex by forming hydrogen bonds and other interactions with the DNA backbone. asm.org Specifically, the sugars at C-2 and C-6 of the chromophore are essential for proper positioning and high-affinity binding within the minor groove. nih.gov

Combinatorial biosynthesis has been used to create novel mithramycin analogues with altered glycosylation. nih.gov For instance, derivatives like demycarosyl-3D-β-D-digitoxosyl-mithramycin SK and demycarosyl-mithramycin SDK, which have different sugar profiles from the parent compound, have shown high antitumor activity. researchgate.net This highlights that specific modifications to the sugar chains can even lead to improved therapeutic properties. Conversely, the removal of acetyl groups from the sugars of chromomycin (B10761888) A3, a related aureolic acid, resulted in a derivative with significantly decreased antitumor activity, demonstrating the importance of these fine-tuned decorations. asm.org

Table 1: In Vitro Activity of Mithramycin Analogues with Altered Glycosylation This table is a representative example based on findings in the literature; specific values can vary between studies and cell lines.

| Compound | Modification | Relative In Vitro Activity |

|---|---|---|

| Mithramycin (MTM) | Parent Compound | ++++ |

| Demycarosyl-MTM-SK | Removal of mycarose, other modifications | +++ |

| Demycarosyl-3D-β-D-digitoxosyl-MTM SDK | Altered trisaccharide and side chain | ++++ |

| Olivomycin (B1226810) A | Different glycosylation pattern from MTM | +++ |

The aglycone, or chromophore core, of Premithramycin A2 is the scaffold for both the sugar chains and the side chain, and it is the part of the molecule that directly coordinates with the Mg2+ ion essential for dimerization and DNA binding. researchgate.net Modifications to this tricyclic core can have a profound impact on the molecule's three-dimensional structure and its ability to interact with its molecular target.

Changes to the aglycone can alter the electronic properties and geometry of the molecule, which can affect the stability of the dimer and its fit within the DNA minor groove. For example, the C-7 methyl group on the aglycone of mithramycin, which is absent in the related compound olivomycin A, influences the molecule's chemotherapeutic index. researchgate.net A derivative of mithramycin lacking this methyl group, 7-demethyl-mithramycin, showed a 200-fold loss in affinity for GC-rich DNA and a corresponding lack of bioactivity. researchgate.net

Genetic engineering has enabled the creation of hybrid compounds by expressing genes from other polyketide pathways in mithramycin-producing strains. thieme-connect.com This has led to analogues with modified aglycones, such as those lacking the C-8 hydroxyl group, which in turn prevents the attachment of the disaccharide chain. thieme-connect.com These aglycone-modified compounds, while structurally distinct, have shown anticancer activity, sometimes in the same range as the parent molecule, indicating that novel biological profiles can be achieved through aglycone engineering. thieme-connect.com

Mechanistic Insights into Cellular Effects in Preclinical Cell Lines

Premithramycin A2, a stereoisomer of Premithramycin A1, is an intermediate in the biosynthesis of the aureolic acid antibiotic mithramycin. asm.orgacs.org Like other members of the aureolic acid family, its biological activity is primarily attributed to its interaction with DNA, leading to the inhibition of crucial cellular processes such as transcription and replication. asm.orgresearchgate.net

Investigations into Cell Cycle Perturbations

While direct studies on Premithramycin A2's effect on the cell cycle are not extensively detailed in the available literature, the mechanism of action of the broader aureolic acid family suggests a likely impact on cell cycle progression. The inhibition of DNA replication and transcription, fundamental processes for cell division, strongly implies that these compounds can induce cell cycle arrest. asm.orghbni.ac.in For instance, related compounds have been shown to cause cell cycle arrest in various cancer cell lines. dntb.gov.ua The dysregulation of cyclins, such as Cyclin A2, which are crucial for the G1/S and G2/M transitions, is a common consequence of agents that interfere with DNA synthesis. frontiersin.orgnih.gov A decrease in Cyclin A2 levels can lead to G1/S arrest. frontiersin.org Furthermore, the localization of Cyclin A2 between the nucleus and cytoplasm is critical for regulating mitotic events, and disruptions in this process can halt the cell cycle. nih.gov Given that Premithramycin A2 inhibits DNA-dependent processes, it is plausible that it perturbs the expression or function of key cell cycle regulators, leading to a halt in cellular proliferation.

Analysis of Transcriptional and Replicational Inhibition at the Molecular Level

The primary mechanism of action for aureolic acid antibiotics, including by extension Premithramycin A2, involves their non-intercalative binding to the minor groove of DNA. researchgate.netnih.gov This binding is highly specific for GC-rich sequences. researchgate.net

Transcriptional Inhibition:

The binding of this compounds parent compound, mithramycin, to GC-rich promoter regions of genes interferes with the binding of essential transcription factors, most notably Sp1. researchgate.nethbni.ac.in This blockage of transcription factor binding leads to the inhibition of RNA synthesis, effectively silencing the expression of downstream genes. researchgate.nethbni.ac.in This has been observed for several proto-oncogenes that are critical for cancer cell proliferation and survival. researchgate.net The ability of antibiotics at subinhibitory concentrations to modulate global transcription patterns highlights the sensitivity of bacterial gene expression to such small molecules. nih.gov

Replicational Inhibition:

The antitumor properties of the aureolic acid family are also ascribed to their ability to inhibit DNA replication. asm.orghbni.ac.in By binding to the DNA template, these compounds can physically obstruct the progression of the replication machinery, thereby preventing the synthesis of new DNA strands. This direct inhibition of DNA replication is a key contributor to their cytotoxic effects.

The structural components of these molecules, particularly the saccharide chains, are crucial for their interaction with DNA and, consequently, for their biological activity. nih.gov Alterations in the glycosylation pattern can significantly impact the efficacy of these compounds. nih.gov

Induction of Specific Cellular Responses (e.g., Apoptosis pathways in preclinical models)

The cytotoxic effects of agents that damage DNA or inhibit its essential processes often culminate in the induction of apoptosis, or programmed cell death. While specific studies detailing the apoptotic pathways induced by Premithramycin A2 are limited, the known mechanisms of related compounds provide a strong basis for its pro-apoptotic activity.

Inhibition of transcription of anti-apoptotic genes is a likely mechanism. hbni.ac.in Furthermore, the cellular stress induced by the inhibition of replication and transcription can trigger intrinsic apoptotic pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to a shift in the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2. biorxiv.org This shift results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis. nih.gov

The induction of apoptosis is a desirable outcome in cancer therapy, and various agents are being developed to specifically target and activate apoptotic pathways in tumor cells. mdpi.comnih.gov For example, treatments that increase the levels of death receptors on cancer cells can enhance their sensitivity to apoptosis-inducing ligands. nih.gov Given its fundamental mechanism of disrupting DNA function, it is highly probable that Premithramycin A2 triggers a robust apoptotic response in susceptible preclinical cell lines.

Comparative Analysis with Other Aureolic Acid Antibiotics

Structural and Biosynthetic Commonalities with Mithramycin and Chromomycin (B10761888) A3

Premithramycin A2 shares a fundamental biosynthetic blueprint with the clinically significant aureolic acid antibiotics, Mithramycin and Chromomycin A3. researchgate.net These natural products are aromatic glycosylated polyketides synthesized by soil-dwelling bacteria of the genus Streptomyces. researchgate.netrsc.org Their biosynthesis is orchestrated by a Type II polyketide synthase (PKS) system, which iteratively condenses simple acyl-CoA building blocks (typically acetate) to form a complex polyketide chain. nih.govresearchgate.net

A key common feature is the assembly of a decaketide precursor that undergoes a series of enzyme-catalyzed cyclizations to form a linear, tetracyclic aromatic scaffold. nih.govresearchgate.net This foundational intermediate, known as premithramycinone (B1215898), represents the shared ancestral core from which these distinct molecules evolve. researchgate.net

The subsequent major commonality is the process of glycosylation, where deoxysugar units are attached to the aglycone. This process is critical for the biological function of the final molecules. psu.edu In the biosynthetic pathways of both Mithramycin and Chromomycin A3, the tetracyclic core is sequentially decorated with sugar moieties by dedicated glycosyltransferases. Premithramycin A2 is itself a direct product of this common pathway, representing a glycosylated tetracyclic intermediate. ebi.ac.uknih.gov Specifically, it is the result of the attachment of two sugar units to the core scaffold, standing between Premithramycin A1 (one sugar) and Premithramycin A3 (three sugars). psu.eduebi.ac.uk This shared sequence of PKS-driven scaffold formation followed by glycosylation underscores the close biosynthetic relationship between these compounds.

Divergence in Enzymatic Tailoring Steps Leading to Unique Structures

Despite their common origin, the structural divergence of Premithramycin A2, Mithramycin, and Chromomycin A3 is a direct consequence of different post-PKS "tailoring" enzymes. These enzymes modify the common scaffold and its sugar appendages, creating unique chemical entities. grantome.comnih.gov

The most significant divergence lies in the final maturation of the aglycone. Premithramycin A2 is a tetracyclic intermediate. ebi.ac.uk To become a mature, highly active antibiotic like Mithramycin, its fully glycosylated descendant (premithramycin B) must undergo an oxidative cleavage of the fourth ring. asm.org This crucial step is catalyzed by a monooxygenase (MtmOIV in the mithramycin pathway), which transforms the tetracyclic scaffold into the characteristic tricyclic core with an attached aliphatic side chain. rsc.orgasm.org Premithramycin A2 exists prior to this ring-opening event, which is a defining difference from the final active compounds.

Further divergence is evident in the composition and modification of the attached oligosaccharide chains:

Sugar Composition: While both pathways use D-olivose, the mithramycin pathway incorporates D-mycarose in its trisaccharide chain. nih.gov In contrast, the chromomycin pathway utilizes L-chromose B. hbni.ac.in This difference stems from distinct sets of genes responsible for deoxysugar biosynthesis.

Glycosyltransferases: The enzymes that attach the sugars, while functionally similar, are specific to their respective pathways (e.g., MtmGI/MtmGII in the mithramycin pathway vs. CmmGI/CmmGII in the chromomycin pathway). psu.eduhbni.ac.in

Sugar Tailoring: The chromomycin A3 biosynthetic pathway includes final tailoring steps that are absent in the mithramycin pathway. These include specific acetylations of the sugar units, catalyzed by an acyltransferase (CmmA), which are critical for converting less active intermediates into the final potent form. hbni.ac.in

These enzymatic distinctions are responsible for the unique structures of the final products, starting from common intermediates like Premithramycin A2.

| Biosynthetic Step | Mithramycin Pathway | Chromomycin A3 Pathway | Status in Premithramycin A2 |

|---|---|---|---|

| Core Scaffold | Tetracyclic intermediate (Premithramycinone) | Tetracyclic intermediate (Premithramycinone) | Tetracyclic with two sugar moieties |

| Key Sugar Units | D-Olivose, D-Oliose, D-Mycarose | D-Olivose, L-Chromose B | Contains precursors to the final trisaccharide (e.g., D-Olivose) |

| Key Tailoring Enzymes | MtmOIV (ring cleavage), MtmC (methylation for mycarose) | CmmOIV (ring cleavage), CmmA (acetylation) | Exists prior to MtmOIV action; lacks final tailoring |

| Final Aglycone Structure | Tricyclic with aliphatic side chain | Tricyclic with aliphatic side chain | Tetracyclic |

Comparative Preclinical Biological Activity and SAR Insights

The structural differences orchestrated by enzymatic tailoring have profound implications for biological activity. A central theme in the structure-activity relationships (SAR) of aureolic acids is the necessity of the tricyclic aglycone and its associated side chains for potent bioactivity. rsc.orgnih.gov

Mature antibiotics like Mithramycin and Chromomycin A3 exert their anticancer effects by binding as dimers to the minor groove of GC-rich DNA, a process that requires the specific three-dimensional shape conferred by the tricyclic core and the oligosaccharide chains. hbni.ac.innih.gov

Premithramycin A2, as a tetracyclic intermediate, lacks the final aglycone structure essential for high-affinity DNA binding and, consequently, is expected to have significantly reduced or no biological activity. asm.org Studies on related tetracyclic precursors, such as premithramycin B, have shown a lack of detectable antibiotic activity. rsc.org While a related tetracyclic compound, chromocyclomycin, was found to possess moderate cytotoxic and antibacterial activity, it was 500-fold less potent than Mithramycin A against B. subtilis and significantly less cytotoxic against the HCT-116 cancer cell line. rsc.org This highlights that while some tetracyclic precursors are not entirely inert, the oxidative ring cleavage is the pivotal event for unlocking the high potency characteristic of this antibiotic family.

The aliphatic side chain at C-3, created by the ring-opening, is critical. Modified versions of this chain have led to analogues like Mithramycin SK, which exhibits even greater antitumor activity than the parent compound. thieme-connect.com

The integrity and composition of the sugar chains are crucial for molecular recognition of the DNA target. nih.gov

Premithramycin A2, therefore, represents a biosynthetically crucial but biologically immature stage. Its primary significance is as a precursor, embodying the shared heritage of the aureolic acids before the key enzymatic tailoring steps create the potent, structurally diverse, and clinically relevant final molecules.

| Compound | Core Structure | Reported Preclinical Activity |

|---|---|---|

| Mithramycin A | Tricyclic | High; Potent antitumor and antibacterial activity (e.g., MIC 0.004 µg/mL vs B. subtilis; IC50 0.017 µM vs HCT-116). rsc.org |

| Chromomycin A3 | Tricyclic | High; Potent antitumor and antibacterial activity. researchgate.net |

| Premithramycin A2 | Tetracyclic | Expected to be low or inactive as a biosynthetic intermediate. asm.org |

| Premithramycin B | Tetracyclic | Reported to have no detectable antibiotic activity. rsc.org |

| Chromocyclomycin (analogue) | Tetracyclic | Moderate; 500-fold less potent than Mithramycin A against B. subtilis (MIC 2 µg/mL). rsc.org |

Future Directions in Premithramycin A2 Research

Exploration of Undiscovered Biosynthetic Genes and Pathways

The mithramycin biosynthetic gene cluster in Streptomyces argillaceus houses a multitude of genes, not all of which have fully elucidated functions. While the core polyketide synthase (PKS) and some tailoring enzymes responsible for the assembly of the tetracyclic backbone of premithramycins are known, the precise interplay and substrate specificity of all tailoring enzymes remain an area of active investigation. Future research will likely focus on the characterization of unassigned open reading frames (ORFs) within the cluster that may encode for enzymes involved in subtle modifications of the premithramycin core, potentially influencing the yield and flux of Premithramycin A2'.

Key areas of exploration include:

Regulatory Gene Networks: The mithramycin gene cluster contains at least two regulatory genes, mtmR (a SARP family activator) and mtrY (a PadR-like regulator with dual activator/repressor functions). nih.govmicrobiologyresearch.orgresearchgate.netnih.gov A deeper understanding of how these regulators, and potentially others yet to be discovered, control the expression of biosynthetic genes is crucial. This knowledge could be leveraged to engineer strains that overproduce Premithramycin A2' by fine-tuning these regulatory networks.

Tailoring Enzymes: The functions of several tailoring enzymes, such as methyltransferases and ketoreductases, have been inferred from sequence homology. nih.gov However, their precise roles in the biosynthetic cascade and their substrate flexibility are not fully understood. Systematic knockout and overexpression studies of these genes, coupled with detailed metabolic profiling, will be essential to uncover their exact contributions to the formation of Premithramycin A2'. For instance, the inactivation of genes involved in deoxysugar biosynthesis has already led to the production of novel premithramycin-type molecules. nih.gov This highlights the potential for discovering new tailoring steps by targeted gene disruption.

Transport Mechanisms: The mechanisms by which Premithramycin A2' and other intermediates are transported within and out of the cell are largely unknown. Identifying the genes responsible for efflux pumps and other transport systems could reveal new targets for genetic engineering to prevent feedback inhibition and enhance the accumulation of desired intermediates.

Development of Advanced Synthetic Routes for Complex Analogues

The unique tetracyclic structure of Premithramycin A2' makes it an attractive starting point for the generation of novel, complex analogues with potentially improved therapeutic properties. Future efforts will likely move beyond traditional combinatorial biosynthesis towards more sophisticated synthetic and chemoenzymatic strategies.

Promising approaches include:

Chemoenzymatic Synthesis: This strategy combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. helmholtz-hips.deresearchgate.netresearchgate.net Purified tailoring enzymes from the mithramycin pathway could be used in vitro to modify synthetically derived Premithramycin A2' precursors. This would allow for the creation of a diverse range of analogues that are inaccessible through purely biological or chemical methods. The substrate flexibility of these enzymes will be a key factor in the success of this approach.

Synthetic Biology and Pathway Engineering: Advances in synthetic biology offer powerful tools for the rational redesign of the mithramycin biosynthetic pathway. nih.govresearchgate.netnih.govjmb.or.kr This could involve the introduction of heterologous genes from other polyketide pathways to introduce novel functional groups onto the premithramycin scaffold. Furthermore, the development of orthogonal expression systems will enable precise control over the timing and level of gene expression, facilitating the production of specific Premithramycin A2' analogues.

Elucidation of Novel Molecular Mechanisms of Action in Preclinical Models

While the ultimate product of the pathway, mithramycin, is known to bind to the minor groove of GC-rich DNA, the specific biological activities and molecular targets of its tetracyclic precursor, Premithramycin A2', are not well-defined. nih.gov Preliminary studies have shown that some tetracyclic intermediates can be converted into biologically active tricyclic compounds by the oxygenase MtmOIV, suggesting that they may act as pro-drugs. asm.org

Future research in this area should focus on:

Screening for Biological Activity: Premithramycin A2' and its synthetically derived analogues should be systematically screened in a variety of preclinical models, including cancer cell lines and patient-derived organoids, to identify any intrinsic bioactivity. nih.gov

Target Identification: For any active compounds, comprehensive studies will be necessary to identify their molecular targets. This could involve techniques such as affinity chromatography, proteomics, and molecular docking studies to pinpoint the cellular components with which they interact.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies will be required to understand how the interaction of Premithramycin A2' or its analogues with the target leads to a biological response. This will be crucial for optimizing the therapeutic potential of these compounds. It has been noted that while tetracyclic premithramycin derivatives themselves may not bind to DNA, their conversion to tricyclic forms is key to their activity. nih.gov

Integration of Omics Technologies for Comprehensive Biosynthetic and Mechanistic Understanding

A systems biology approach, integrating various "omics" technologies, will be indispensable for a holistic understanding of Premithramycin A2' biosynthesis and its potential mechanisms of action. ucsd.edunih.govresearchgate.netdtu.dkslideshare.net The genome of Streptomyces argillaceus has been shown to contain numerous biosynthetic gene clusters, indicating a vast and largely untapped secondary metabolic potential. dtu.dkmdpi.commdpi.comresearchgate.net

Key omics-based strategies include:

Genomics and Transcriptomics: Comparative genomics of different mithramycin-producing strains can reveal variations in gene content and regulation that may influence the production of specific intermediates like Premithramycin A2'. Transcriptomic analysis (RNA-seq) of S. argillaceus under different culture conditions or in genetically modified strains can provide a global view of gene expression changes, helping to identify regulatory networks and pinpoint genes that are co-regulated with the mithramycin cluster. frontiersin.org

Proteomics: Proteomic studies can identify the full complement of proteins expressed during mithramycin production, including the biosynthetic enzymes, regulators, and transporters. This can provide insights into post-translational modifications and protein-protein interactions that may be crucial for the efficient synthesis of Premithramycin A2'.

Metabolomics: Advanced mass spectrometry-based metabolomic techniques can be used to profile the intracellular and extracellular metabolites of S. argillaceus. frontiersin.org This will be essential for identifying novel intermediates and shunt products in the mithramycin pathway, providing a more complete picture of the metabolic network and helping to identify bottlenecks in the production of Premithramycin A2'.

By integrating these multi-omics datasets, researchers can construct comprehensive models of the metabolic and regulatory networks governing Premithramycin A2' biosynthesis. mdpi.comyoutube.comyoutube.comnih.gov This systems-level understanding will be instrumental in developing rational strategies for strain improvement and for elucidating the full therapeutic potential of this promising natural product.

Q & A

Q. What structural features distinguish Premithramycin A2 (PMA2) from other premithramycin derivatives?

Premithramycin A2 is characterized by a disaccharide unit (D-olivose-D-oliose) and a C-methyl group at the C-9 position of its aglycone core. This distinguishes it from premithramycin A3 (PMA3), which includes an additional D-mycarose sugar unit attached to the disaccharide. Structural confirmation relies on HPLC and tritium-labeled methylation assays to track enzymatic modifications .

Q. Which enzymes are critical in the biosynthesis of Premithramycin A2?

The biosynthesis involves a polyketide synthase (PKS) system and tailoring enzymes:

- Mtm PKS : Initiates polyketide chain assembly.

- MtmOII/MtmMI : Catalyzes early oxidation and methylation steps.

- MtmGIIV/MtmGIII : Mediate glycosylation for disaccharide attachment.

- MtmOIV : A Baeyer-Villiger monooxygenase (BVMO) essential for lactone formation during later stages . Gene knockout studies in Streptomyces argillaceus mutants (e.g., strain MJM1) confirm these roles via HPLC analysis of intermediate accumulation .

Q. How is Premithramycin A2 detected and quantified in microbial extracts?

Researchers use reversed-phase HPLC with UV detection (λ ~ 280–300 nm) to separate PMA2 from related compounds. Retention times and UV profiles are compared with authenticated standards. Tritium labeling via S-adenosylmethionine (SAM) in methylation assays further quantifies enzymatic activity .

Advanced Research Questions

Q. What experimental strategies resolve ambiguities in Premithramycin A2’s stereochemical configuration?

Q. How does the C-9 methylation influence Premithramycin A2’s bioactivity?

Methylation at C-9 is critical for DNA-binding affinity. Comparative studies show that unmethylated analogues (e.g., 4-DPMC) lack transcriptional repression activity. Tritium transfer assays with SAM and recombinant MtmGIIV confirm methylation efficiency (~90% incorporation in PMA2) .

Q. What methodological challenges arise in studying Premithramycin A2’s enzymatic oxidation by MtmOIV?

- Substrate specificity : MtmOIV selectively oxidizes premithramycin B (3) to premithramycin B-lactone (4) in an NADPH-dependent reaction. Competitive inhibition assays using structural analogues (e.g., premithramycin A1) reveal steric constraints in the enzyme’s active site .

- Crystallography : Co-crystallization of MtmOIV with FAD and premithramycin B (3) identifies key residues (e.g., Arg244) stabilizing substrate binding via hydrogen bonds (5.30 Å distance between FAD and substrate) .

Q. How do sugar chain modifications affect Premithramycin A2’s interaction with DNA?

- Trisaccharide requirement : Removal of the D-mycarose unit (as in PMA2 vs. mithramycin) abolishes minor-groove binding. NMR studies (e.g., NOESY) show that the trisaccharide stabilizes drug-DNA complexes via hydrogen bonding to guanine N2 and hydrophobic interactions .

- Mutagenesis : Strains lacking glycosyltransferase MtmGIII produce inactive aglycones, confirming sugar-dependent bioactivity .

Methodological Guidance

Q. How to design gene knockout experiments to study premithramycin biosynthesis?

- Vector construction : Use pM7D0-derived plasmids with apramycin resistance cassettes for targeted disruption of mtm genes in S. argillaceus.

- HPLC validation : Compare metabolite profiles of wild-type vs. mutant strains (e.g., M7D1) to identify pathway blockages .

Q. What statistical approaches are recommended for analyzing premithramycin bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.